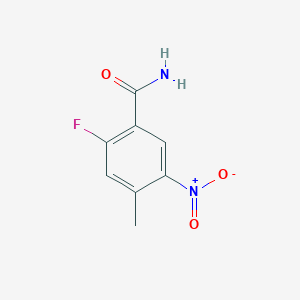

2-Fluoro-4-methyl-5-nitrobenzamide

Description

Contextual Placement within Fluorinated Nitroaromatic Compounds

2-Fluoro-4-methyl-5-nitrobenzamide belongs to the significant class of fluorinated nitroaromatic compounds. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. numberanalytics.com Fluorine, being the most electronegative element, can profoundly alter a molecule's physical and chemical properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. numberanalytics.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

The nitroaromatic component of the molecule is also of great importance. Nitro groups are powerful electron-withdrawing groups, which makes the aromatic ring susceptible to nucleophilic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, a versatile functional group that serves as a key precursor in the synthesis of a vast array of heterocyclic compounds and other complex organic molecules. The combination of a fluorine atom and a nitro group on a benzene (B151609) ring, as seen in this compound, creates a versatile synthetic intermediate with multiple reactive sites that can be selectively manipulated.

Academic Significance and Research Scope

The primary academic and research significance of this compound lies in its role as a key intermediate in multi-step organic syntheses. Its structural motifs are found within more complex molecules that exhibit important biological activity. Specifically, the fluorinated benzamide (B126) core is a feature of certain enzyme inhibitors.

A significant area of research where this compound and its analogs are relevant is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govacs.org PARP enzymes are crucial for DNA repair, and their inhibition is a key mechanism in certain cancer therapies, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1 or BRCA2 mutations. nih.govnih.gov Many potent PARP inhibitors feature a substituted benzamide scaffold. For instance, a structurally related compound, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a potent anti-androgen drug used to treat prostate cancer. google.comresearchgate.net The synthesis of this key intermediate often starts from a fluorinated nitrotoluene, highlighting the importance of the nitro-to-amine reduction step. google.comresearchgate.net

The research scope for this compound is therefore focused on its utility as a building block. Chemists can utilize its functional groups for various transformations:

Reduction of the nitro group: Conversion to an amine (e.g., 5-amino-2-fluoro-4-methylbenzamide) provides a nucleophilic site for further reactions, such as amide bond formation or the construction of heterocyclic rings.

Modification of the amide group: The amide can be hydrolyzed or transformed into other functional groups.

Nucleophilic aromatic substitution: The fluorine and nitro groups activate the ring for substitution reactions.

In essence, this compound serves as a valuable starting material for creating libraries of complex molecules for screening in drug discovery programs, particularly in the search for new anticancer agents like PARP inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-4-2-6(9)5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAOAWCGTNSISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Nitrobenzamide and Its Derivatives

Strategies for Amidation of Precursor Carboxylic Acids

The final step in the synthesis of 2-Fluoro-4-methyl-5-nitrobenzamide is typically the amidation of its corresponding carboxylic acid precursor, 2-fluoro-4-methyl-5-nitrobenzoic acid. The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) salt. rsc.org Consequently, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

A common and effective strategy involves the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating 2-fluoro-4-methyl-5-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with an amine, such as methylamine (B109427), to form the desired amide. A base, like pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. orgsyn.org

Another widely used approach employs coupling reagents to facilitate the amide bond formation under milder conditions. rsc.org Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily converted into the amide upon reaction with an amine. orgsyn.org

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Reflux in aprotic solvent (e.g., DCM, THF), followed by addition of amine | High reactivity, generally high yields | Harsh reagents, generation of acidic byproduct (HCl) |

| Carbodiimide Coupling | EDC, DCC | Room temperature, aprotic solvents (e.g., DCM, DMF) | Mild conditions, high yields | Stoichiometric byproduct (urea) can be difficult to remove |

| Phosphonium/Uronium Salts | PyBOP, HATU | Room temperature, polar aprotic solvents (e.g., DMF) | High efficiency, rapid reactions, suitable for sensitive substrates | High cost of reagents |

Regioselective Nitration in Fluorotoluene and Benzoic Acid Scaffolds

A critical step in the synthesis is the regioselective introduction of the nitro group at the C5 position of the 2-fluoro-4-methylphenyl scaffold. The directing effects of the substituents on the aromatic ring govern the position of electrophilic nitration. In the precursor, 3-fluoro-4-methylbenzoic acid, the substituents exert competing influences. The fluorine atom is an ortho-, para-director, the methyl group is also an ortho-, para-director, and the carboxylic acid group is a meta-director.

The nitration of 3-fluoro-4-methylbenzoic acid would be directed as follows:

Fluorine (at C3): Directs ortho (C2, C4) and para (C6).

Methyl (at C4): Directs ortho (C3, C5) and para (C1 - occupied).

Carboxylic Acid (at C1): Directs meta (C3, C5).

The positions at C3 and C5 are activated by both the methyl and carboxylic acid groups. Steric hindrance from the adjacent methyl group may slightly disfavor substitution at C3. Therefore, the C5 position is the most electronically favored site for nitration, leading to the desired product, 2-fluoro-4-methyl-5-nitrobenzoic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent the formation of dinitro byproducts. truman.edu

| Starting Material | Reagents | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| p-Fluoro-benzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0°C to 20°C | Formation of 4-fluoro-3-nitro-benzoic acid | prepchem.com |

| 2-chloro-4-fluorobenzoic acid | Mixed Acid | Not specified | Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid | google.com |

| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | < 5°C | Formation of 3-nitrobenzoic acid, minimizing ortho-product | truman.edu |

Introduction of Fluoro and Methyl Groups in Aromatic Systems

The synthesis of the core aromatic scaffold, 3-fluoro-4-methylbenzoic acid, can be achieved through several routes. One common strategy involves starting with a commercially available, pre-substituted raw material like m-fluorotoluene. A Friedel-Crafts acylation reaction using an acylating agent such as trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) can introduce a carbonyl group. Subsequent hydrolysis under basic conditions yields a mixture of 4-fluoro-2-methylbenzoic acid and the desired 2-fluoro-4-methylbenzoic acid, which can be separated by methods like recrystallization. google.com

Another powerful technique for regioselective functionalization is directed ortho-lithiation. The fluorine atom is a potent directing group for metallation. researchgate.net Starting with a compound like p-fluorotoluene, treatment with a strong lithium base (e.g., s-butyllithium) can selectively remove a proton from the position ortho to the fluorine atom. The resulting organolithium species can then be quenched with an electrophile. For instance, reaction with carbon dioxide (CO₂) followed by acidic workup would yield 2-fluoro-5-methylbenzoic acid. To obtain the required 3-fluoro-4-methylbenzoic acid, one could start from 3-fluoro-4-bromotoluene, perform a Grignard reaction with magnesium, and then carboxylate with CO₂. prepchem.com

Multi-step Reaction Sequences for Complex Architectures

The synthesis of this compound is inherently a multi-step process. A plausible synthetic sequence, based on established methodologies, is outlined below:

Synthesis of the Precursor Acid: Starting from 3-fluoro-4-methyltoluene, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield 3-fluoro-4-methylbenzoic acid.

Regioselective Nitration: The 3-fluoro-4-methylbenzoic acid is then subjected to nitration with a mixture of nitric and sulfuric acid at controlled low temperatures to regioselectively install the nitro group at the C5 position, affording 2-fluoro-4-methyl-5-nitrobenzoic acid.

Amidation: The resulting carboxylic acid is activated, for instance by conversion to its acyl chloride with thionyl chloride, and subsequently reacted with methylamine to produce the final product, this compound.

This core molecule serves as a building block for more complex derivatives. For example, the nitro group can be selectively reduced to an amine, yielding 5-amino-2-fluoro-4-methylbenzamide. This reduction is often accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. researchgate.net This amino derivative is a crucial intermediate for the synthesis of various heterocyclic compounds and pharmaceutical agents.

Catalytic Approaches in Synthesis Optimization

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. Several steps in the synthesis of this compound can be optimized using catalysts.

Catalytic Amidation: Instead of stoichiometric activating agents, direct amidation of carboxylic acids and amines can be achieved using catalysts. Boronic acids have emerged as effective catalysts for this dehydration reaction, often requiring azeotropic removal of water. orgsyn.orgresearchgate.net Various substituted boronic acids have been developed to enhance catalytic activity for a broad range of substrates, including aromatic carboxylic acids. rsc.org Additionally, Lewis acid metal catalysts, such as those based on titanium (e.g., TiF₄) and niobium (Nb₂O₅), have been shown to effectively promote direct amidation with high yields. rsc.orgresearchgate.net The TiF₄-catalyzed method is notable for its efficiency with both aromatic and aliphatic acids. researchgate.net

Catalytic Nitration: The use of solid acid catalysts offers a greener alternative to the traditional sulfuric acid in nitration reactions. Catalysts like zeolites (e.g., H-beta) or metal oxides supported on silica (B1680970) (e.g., MoO₃/SiO₂) can facilitate regioselective nitration of fluorotoluenes under milder conditions, are reusable, and simplify the work-up procedure. rsc.orgresearchgate.net

| Reaction Step | Catalyst Type | Example Catalyst | Advantages |

|---|---|---|---|

| Amidation | Boron-based | Phenylboronic acid, 2-hydroxyphenylboronic acid | Avoids stoichiometric activators, mild conditions |

| Amidation | Lewis Acid (Metal) | TiF₄, Nb₂O₅ | High yields, broad substrate scope, catalyst reusability (for Nb₂O₅) |

| Nitration | Solid Acid | H-beta zeolite, Fe/Mo/SiO₂ | Reusable, environmentally friendly, simplified work-up, high regioselectivity |

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified catalytic amide bond formation as a key area for improvement, moving away from wasteful stoichiometric methods. sigmaaldrich.com

Key green strategies applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: As detailed in the previous section, employing catalytic methods for amidation and nitration significantly improves atom economy by minimizing the formation of byproducts. sigmaaldrich.comresearchgate.net Boric acid, in particular, is an inexpensive and environmentally benign catalyst for direct amidation. orgsyn.org

Use of Greener Solvents: Traditional amide synthesis often uses chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). Research into greener alternatives has identified solvents like cyclopentyl methyl ether (CPME) as a more sustainable option for enzymatic amide bond formation. nih.gov For catalytic amidations, solvents like tert-butyl acetate (B1210297) are also being explored. catalyticamidation.info

Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation under mild conditions. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective biocatalyst for the direct amidation of free carboxylic acids and amines in anhydrous organic media. nih.gov This approach avoids hazardous reagents and often leads to fewer byproducts. nih.gov

Solvent-Free Reactions: Where possible, conducting reactions without a solvent can significantly reduce waste. Solvent-free nitration of toluene (B28343) using solid acid catalysts like Nb₂O₅/SiO₂ has been successfully demonstrated, offering a potentially cleaner route for the nitration step.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Mechanistic Insights of 2 Fluoro 4 Methyl 5 Nitrobenzamide

Esterification and Hydrolysis Studies of Related Benzoate (B1203000) and Benzoic Acid Analogues

The reactivity of analogues of 2-fluoro-4-methyl-5-nitrobenzamide, specifically the corresponding benzoic acid and benzoate esters, is crucial for their application as intermediates in organic synthesis. Esterification of the carboxylic acid and hydrolysis of the resulting ester are fundamental transformations that have been explored under various conditions.

Studies on the esterification of substituted nitrobenzoic acids, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, a structurally similar analogue, demonstrate straightforward conversion. For instance, the reaction of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid at 65°C for a total of 7 hours yields the corresponding methyl ester. chemicalbook.com Similarly, general methods for the esterification of nitrobenzoic acids have been developed, such as reacting the acid with an alcohol and a catalytic amount of N-bromosuccinimide (NBS) at 70°C, which can produce high yields. mdpi.com A common route to prepare methyl esters from the corresponding benzoic acid involves reaction with methanol in the presence of an acid catalyst. chembk.com For example, 5-fluoro-2-methyl-3-nitrobenzoic acid can be converted to its methyl ester via nitration followed by esterification. google.com

The hydrolysis of these benzoate esters is equally significant. The methyl ester of 4-fluoro-2-methyl-5-nitrobenzoate, for instance, is utilized in the synthesis of fluorescent probes, where the ester group allows for conjugation through enzymatic hydrolysis. chemshuttle.com This highlights a mild and specific method for cleaving the ester to reveal the carboxylic acid. The hydrolysis of related compounds, such as 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609), can be achieved using water in the presence of a catalyst or in a weakly acidic medium to yield the corresponding benzoic acid. google.com

Furthermore, the ester functionality in these aromatic systems can participate in more complex transformations. In cyclocondensation reactions, the ester group of 2-fluoro-5-nitrobenzoate esters can react with the amino group of α-acylacetamidines. This reaction proceeds chemoselectively, where the amino group attacks the ester carbonyl, leading to the formation of condensed azine systems like isoquinolines. researchgate.net This transformation effectively demonstrates the reactivity of the ester as an electrophilic site.

Table 1: Selected Reactions of Benzoic Acid and Benzoate Analogues

Substrate Reaction Type Reagents Conditions Product Yield Reference 2-Chloro-4-fluoro-5-nitrobenzoic acid Esterification Methanol, Sulfuric acid 65°C, 7 h Methyl 2-chloro-4-fluoro-5-nitrobenzoate Not Specified chemshuttle.com 4-Nitrobenzoic acid Esterification Methanol, NBS (7 mol%) 70°C, 20 h Methyl 4-nitrobenzoate 92% Methyl 4-fluoro-2-methyl-5-nitrobenzoate Hydrolysis Enzymatic Not Specified 4-Fluoro-2-methyl-5-nitrobenzoic acid Not Specified Ethyl 2-fluoro-5-nitrobenzoate Cyclocondensation (Aminolysis) α-Acylacetamidines Room Temp. to 50°C Substituted Isoquinolines 57-83% chembk.com

Oxidative Functionalization of Aromatic Rings

The aromatic ring of this compound and its precursors is susceptible to oxidative functionalization, particularly at the methyl group. This transformation is a key step in synthesizing the corresponding benzoic acid, which is a valuable intermediate for creating the final amide product and other derivatives.

The oxidation of the methyl group in the precursor, 2-fluoro-4-nitrotoluene (B45272), to a carboxylic acid is a well-documented reaction. Strong oxidizing agents are typically employed for this purpose. Research has shown that reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively achieve this conversion. For example, 2-fluoro-4-nitrotoluene can be oxidized to 2-fluoro-4-nitrobenzoic acid. This oxidation is a pivotal step in multi-step syntheses, as it introduces the carboxylic acid functionality necessary for subsequent amide bond formation.

In a similar fashion, the methyl group of 2-fluoro-4-methyl-5-nitrobenzyl bromide, a related intermediate, can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Other oxidizing agents, such as chromium trioxide (CrO₃) in sulfuric acid and acetic acid, or sodium dichromate (Na₂Cr₂O₇) in an acidic solution, have also been utilized to convert 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, albeit with varying yields. google.com

The conditions for these oxidations can be controlled to achieve high efficiency. For instance, the industrial-scale synthesis of 2-fluoro-4-nitrotoluene itself involves a nitration step that is carefully managed with respect to temperature and reagent ratios to ensure high yields before the subsequent oxidation step. While the focus is often on the methyl group, it is noted that under certain oxidizing conditions, the core aromatic ring system is generally stable, allowing for selective functionalization of the substituent.

Table 2: Oxidative Functionalization of Related Toluene (B28343) Analogues

Substrate Oxidizing Agent Conditions Product Yield Reference 2-Fluoro-4-nitrotoluene Potassium permanganate or Chromic acid Not Specified 2-Fluoro-4-nitrobenzoic acid Not Specified google.com 2-Fluoro-4-methyl-5-nitrobenzyl bromide Potassium permanganate Strong oxidizing conditions 2-Fluoro-4-methyl-5-nitrobenzoic acid Not Specified mdpi.com 2-Fluoro-4-nitrotoluene CrO₃, H₂SO₄, Acetic acid 100°C 2-Fluoro-4-nitrobenzoic acid 29% (over 3 steps) 2-Fluoro-4-nitrotoluene Na₂Cr₂O₇ (acidic solution) Not Specified 2-Fluoro-4-nitrobenzoic acid 43% (over 3 steps)

Sophisticated Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methyl 5 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Fluoro-4-methyl-5-nitrobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum would show distinct signals for the aromatic protons and the protons of the amide and methyl groups. Key data points would include chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), which would reveal the connectivity of the protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.5 - 8.5 | Doublet, Singlet | J(H,F), J(H,H) |

| Amide (NH₂) | 7.0 - 8.0 | Broad Singlet | N/A |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including those in the aromatic ring, the carbonyl group of the amide, and the methyl group. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing further confirmation of the molecular structure.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic C-F | 150 - 165 (doublet due to C-F coupling) |

| Aromatic C-NO₂ | 145 - 155 |

| Other Aromatic C | 120 - 140 |

| Methyl (CH₃) | 15 - 25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Effects

¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment, which is influenced by the presence of the adjacent nitro and methyl groups. Coupling between the fluorine and nearby protons would also be observed.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, these techniques would be used to identify characteristic stretching and bending vibrations.

Key expected vibrational bands would include:

N-H stretching of the amide group.

C=O stretching of the amide carbonyl group.

Asymmetric and symmetric stretching of the nitro (NO₂) group.

C-F stretching .

Aromatic C-H and C=C stretching .

C-H bending of the methyl group.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the elemental composition. Analysis of the fragment ions would provide further structural information, as the molecule would break apart in a predictable manner under the high-energy conditions of the mass spectrometer.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | To be determined |

| Bond Angles (°) | To be determined |

Single-Crystal X-ray Diffraction Data Analysis

A single-crystal X-ray diffraction experiment is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure and crystal packing of this compound.

Should such data become available, a crystallographic data table would be presented, typically including the following parameters:

| Parameter | Description | Typical Data |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₈H₇FN₂O₃ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 198.15 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | e.g., Monoclinic |

| Space Group | The group of symmetry operations applicable to the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = X Å, b = Y Å, c = Z Å, α = 90°, β = Y° , γ = 90° |

| Volume (V) | The volume of the unit cell. | e.g., XYZ ų |

| Z | The number of molecules in the unit cell. | e.g., 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the unit cell volume and formula weight. | e.g., X.XXX g/cm³ |

| Absorption Coefficient (μ) | A measure of how much the X-ray beam is absorbed by the crystal. | e.g., X.XX mm⁻¹ |

| F(000) | The total number of electrons in the unit cell. | e.g., XXX |

| Final R indices [I > 2σ(I)] | Indicators of the quality of the refinement of the crystal structure data. | e.g., R₁ = 0.0XXX, wR₂ = 0.0XXX |

| Goodness-of-fit (S) | An indicator of the quality of the structural model. | e.g., X.XX |

Intermolecular Interactions and Crystal Packing Dynamics (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. Understanding these forces is crucial for predicting and controlling the physical properties of a material.

Hydrogen Bonding: In the case of this compound, the amide group (-CONH₂) provides both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen). The nitro group (-NO₂) also offers potential hydrogen bond accepting oxygen atoms. It would be expected that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming dimers or extended chains. The fluorine atom could also participate in weaker C-H···F interactions.

A detailed analysis would typically present a table of hydrogen bond geometries:

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| N-H···O | e.g., 0.86 | e.g., 2.05 | e.g., 2.90 | e.g., 170 |

| C-H···O | e.g., 0.93 | e.g., 2.45 | e.g., 3.30 | e.g., 150 |

(Where D = donor atom, H = hydrogen, A = acceptor atom)

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment. The analysis generates several plots and surfaces:

d_norm surface: This surface highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, which are typically where hydrogen bonds and other strong interactions occur.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be quantified from these plots.

For this compound, a Hirshfeld analysis would likely reveal the prevalence of O···H and H···H contacts, confirming the importance of hydrogen bonding and van der Waals forces in the crystal packing. The contribution of F···H contacts would also be of significant interest.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Methyl 5 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-4-methyl-5-nitrobenzamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in understanding its fundamental chemical properties. mdpi.comnih.gov

Electronic Structure and Molecular Geometry Optimization

The first step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. In this compound, the benzene (B151609) ring's planarity is influenced by its substituents: a fluoro group, a methyl group, a nitro group, and a benzamide (B126) group. Computational models predict the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electron-withdrawing nitro and fluoro groups, combined with the electron-donating methyl group and the resonance-capable amide group, create a complex electronic environment. The nitro group typically orients itself at a slight angle to the benzene ring to balance electronic conjugation and steric hindrance. DFT calculations can quantify these structural parameters, providing a foundational dataset for further analysis.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-NO₂ Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.24 Å |

| N-H Bond Length | ~1.01 Å |

| Dihedral Angle (C-C-N-O) | ~10-20° |

Table 1: Representative predicted geometrical parameters for this compound based on DFT calculations. These values are illustrative and derived from typical parameters for similar substituted benzamides.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich benzene ring and the amide group. Conversely, the LUMO is anticipated to be localized primarily on the strongly electron-withdrawing nitro group, which acts as the primary electrophilic center. This distribution dictates the molecule's reactivity towards nucleophiles and electrophiles.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -7.5 to -8.5 | Indicates electron-donating capacity, localized on the aromatic ring and amide. |

| LUMO | -3.0 to -4.0 | Indicates electron-accepting capacity, localized on the nitro group. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Reflects chemical stability and reactivity. |

Table 2: Illustrative Frontier Molecular Orbital energy values for this compound. These predictions are based on analyses of similar nitroaromatic compounds. researchgate.netresearchgate.net

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.nettandfonline.com

In an MEP map of this compound, distinct regions of varying potential are expected:

Negative Potential (Red/Yellow): These electron-rich areas are predicted to be concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): This electron-deficient region is primarily located around the hydrogen atoms of the amide group, making this site favorable for nucleophilic attack. tandfonline.com

Neutral Potential (Green): The carbon atoms of the benzene ring and the methyl group typically exhibit a more neutral potential.

The MEP map provides a valuable guide to the molecule's intermolecular interaction patterns and reactive behavior. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity or other properties. nih.govscispace.com These models are essential in drug discovery and toxicology for predicting the properties of new derivatives of a lead compound like this compound without the need for synthesis and testing. mdpi.combohrium.com

Development of Predictive Models Using Molecular Descriptors

To develop a QSAR model for a series of this compound derivatives, a range of molecular descriptors would be calculated using computational methods. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Sterimol).

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that links these descriptors to a measured biological activity (e.g., enzyme inhibition, toxicity). nih.govscholarsresearchlibrary.com A robust QSAR model allows for the rapid screening of virtual libraries of compounds to identify the most promising candidates for synthesis.

Application of Hyperpolarizability and Conductor-like Screening Models

For more sophisticated QSAR models, advanced descriptors can be employed.

Hyperpolarizability (β): This descriptor measures the non-linear optical (NLO) response of a molecule to an external electric field. It is sensitive to the electronic asymmetry and intramolecular charge transfer within the molecule. dergipark.org.tr For nitroaromatic compounds, hyperpolarizability can be a sensitive descriptor of how substituents modulate the electronic distribution, which can, in turn, be related to specific biological interactions or toxicological mechanisms. scirp.orgtandfonline.com

Conductor-like Screening Model (COSMO): COSMO is a solvation model that calculates the properties of a molecule in a solvent. dergipark.org.tr It generates descriptors related to the molecule's surface charge distribution and its interaction with a dielectric continuum mimicking a solvent or biological environment. COSMO-derived descriptors, such as the COSMO area, can be powerful predictors in QSAR models, especially for properties like solubility, bioavailability, or toxicity, where interactions with an aqueous environment are critical. dergipark.org.trdntb.gov.ua

The inclusion of hyperpolarizability and COSMO-based descriptors can capture subtle electronic and solvation effects, leading to the development of more accurate and predictive QSAR models for derivatives of this compound. dergipark.org.tr

Scientific research in the field of computational chemistry is highly specific to the molecule under investigation. While there is research on other substituted benzamide derivatives, including some with fluoro and nitro groups, the unique combination and positioning of the substituents in this compound mean that data from other molecules cannot be extrapolated to provide accurate and scientifically valid information for this specific compound.

Therefore, any attempt to create the requested article with detailed research findings, data tables for molecular docking simulations, and molecular dynamics simulations would be speculative and would not adhere to the principles of scientific accuracy.

Further research and publication of studies specifically investigating this compound are required before a detailed article on its computational chemistry can be written.

Applications of 2 Fluoro 4 Methyl 5 Nitrobenzamide in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The strategic positioning of electron-withdrawing and-donating groups on the benzene (B151609) ring of 2-fluoro-4-methyl-5-nitrobenzamide makes it a highly versatile precursor for the synthesis of complex molecular architectures. The nitro group can be readily reduced to an amine, which then opens up a plethora of synthetic possibilities, including diazotization and subsequent substitution reactions. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides another handle for molecular elaboration.

A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-fluoro-4-nitrotoluene (B45272) highlights the utility of related structures. researchgate.net The initial oxidation to 2-fluoro-4-nitrobenzoic acid, followed by conversion to the N-methyl benzamide (B126) and subsequent reduction of the nitro group, demonstrates a sequence of reactions that can be applied to generate more complex derivatives. researchgate.netgoogle.com The resulting aminobenzamide is a key intermediate for the synthesis of pharmacologically active compounds. researchgate.net

Facilitation of Fluorinated Compound Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. ekb.eg As a fluorinated building block, this compound offers a direct route to introduce a fluorine atom into a target molecule.

The synthesis of fluorinated compounds often relies on the use of readily available fluorinated starting materials. chimia.ch The presence of the fluorine atom in this compound allows for its direct incorporation into larger molecules, bypassing the need for often harsh and selective fluorination reactions at a later stage. Enzymatic approaches are also being explored for the precise and selective synthesis of fluorinated compounds, highlighting the importance of chiral fluorinated building blocks. the-innovation.orgthe-innovation.org

Role in Heterocyclic Oriented Synthesis (HOS) for Nitrogenous Scaffolds

Heterocyclic compounds are of paramount importance in drug discovery. Heterocyclic Oriented Synthesis (HOS) aims to generate diverse libraries of these molecules for biological screening. Structurally similar compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed as building blocks in the solid-phase synthesis of various nitrogenous heterocycles. acs.orgacs.org

The general strategy involves the immobilization of the building block on a solid support, followed by a sequence of reactions including nucleophilic substitution of the halogen, reduction of the nitro group to an amine, and subsequent cyclization to form a variety of heterocyclic systems like benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. acs.orgacs.org Given the similar reactivity of the fluoro and chloro substituents in SNAr reactions, and the established chemistry of the nitro group, this compound is an excellent candidate for such HOS strategies, enabling the synthesis of a wide array of nitrogen-containing scaffolds. ekb.egscholaris.cabham.ac.uk

Utilization in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly prominent in this regard.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org While nitroarenes are generally well-tolerated in these reactions, their direct use as coupling partners is an emerging area of research. mdpi.com More commonly, the halide (in this case, the fluorine atom could potentially be activated for certain coupling reactions, though less reactive than heavier halogens) or a derivative thereof would participate in the coupling. The presence of the nitro group can influence the electronic properties of the aromatic ring, affecting the efficiency of the cross-coupling.

The Negishi coupling , which utilizes organozinc reagents, is known for its tolerance of a wide range of functional groups, including nitro groups. rsc.org This makes it a highly suitable method for the derivatization of compounds like this compound. The reaction of an organozinc reagent with the fluorinated aromatic ring would allow for the introduction of various alkyl, aryl, or vinyl substituents. Research has shown that Negishi couplings can be successfully performed on nitro-substituted aryl halides, with careful optimization of reaction conditions to avoid side reactions like the reduction of the nitro group. rsc.org

| Cross-Coupling Reaction | Typical Substrates | Catalyst System (Typical) | Relevance to this compound |

| Suzuki-Miyaura | Aryl/vinyl boronic acids/esters + Aryl/vinyl halides/triflates | Pd catalyst (e.g., Pd(PPh₃)₄), Base | The fluorine atom could potentially act as a leaving group, or the molecule could be converted to a more reactive halide. The nitro group is generally tolerated. libretexts.orgmdpi.com |

| Negishi | Organozinc reagents + Aryl/vinyl/alkyl halides/triflates | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | The fluorine atom can be a coupling partner. The nitro group is well-tolerated, making this a promising method for functionalization. rsc.orgrsc.orgresearchgate.net |

Integration into Chiral Synthesis Approaches

The development of asymmetric synthetic methods is crucial for the preparation of enantiomerically pure pharmaceuticals. Benzamides have been explored as chiral auxiliaries and as substrates in asymmetric catalysis.

Atropisomeric benzamides and naphthamides, where chirality arises from restricted rotation around a C-C or C-N bond, can serve as effective chiral auxiliaries. rsc.org Furthermore, bifunctional organocatalysts have been successfully applied in the enantioselective synthesis of axially chiral benzamides through electrophilic bromination. d-nb.infobeilstein-journals.org

Kinetic resolution of racemic starting materials is another powerful strategy. For instance, rhodium-catalyzed C-H allenylation of benzamides has been used for the kinetic resolution of propargyl alcohols, yielding both the allenylated products and the remaining starting material in high enantiopurity. acs.org While direct application to this compound has not been reported, these examples demonstrate the potential of the benzamide functionality to participate in and direct stereoselective transformations. The presence of the fluorine and nitro groups could also be exploited in enzymatic resolutions or other chiral recognition processes. the-innovation.orgthe-innovation.orgnih.govbeilstein-journals.org

Research Perspectives and Specific Field Applications of 2 Fluoro 4 Methyl 5 Nitrobenzamide

Intermediate in Medicinal Chemistry Research and Drug Candidate Synthesis

The primary documented application of 2-Fluoro-4-methyl-5-nitrobenzamide is as a crucial intermediate in the synthesis of advanced therapeutic agents, particularly in the field of oncology. Its structural components are strategically utilized to construct larger, more complex molecules designed to interact with specific biological targets.

Detailed research findings from patent literature disclose the use of this compound in the creation of potent and selective inhibitors of Extracellular signal-Regulated Kinases (ERK). The ERK signaling pathway is a critical cascade in regulating cell proliferation, and its aberrant activation is a hallmark of many human cancers, including melanoma, colorectal, and breast cancers. google.comgoogle.com

In a notable example detailed in patent WO2014124230A2, this compound serves as a precursor in the synthesis of novel ERK inhibitors. google.com The synthetic route involves the initial reduction of the nitro group on the benzamide (B126) to an amine, which then allows for coupling with other heterocyclic structures. This multi-step synthesis ultimately leads to the formation of complex molecules capable of inhibiting ERK1 and ERK2 kinases. One such final compound, designated as Compound 1-303 in the patent, was synthesized utilizing a derivative of this compound. google.comgoogle.com The research highlights the importance of the specific arrangement of the fluoro, methyl, and amino (post-reduction) groups in achieving the desired interaction with the target enzyme.

The role of this compound in this context is to provide a key structural fragment, which, after further chemical modifications, becomes part of a larger pharmacologically active molecule. This underscores its value to medicinal chemists in the development of new-generation targeted cancer therapies.

Table 1: Application in Medicinal Chemistry

| Application Area | Specific Use | Target Class | Relevant Research |

|---|---|---|---|

| Drug Discovery | Intermediate in Synthesis | ERK Kinase Inhibitors | Patents WO2014124230A2, AU2014214846A1 google.comgoogle.com |

Application in Agrochemical Development

Contributions to Materials Science and Engineering Research

The application of this compound in materials science and engineering is an area of speculative potential rather than documented research. Although some chemical vendors categorize it among materials for OLEDs and compounds with potential for aggregation-induced emission, specific studies confirming these applications are absent from current scientific literature. bldpharm.com

There is no available research to suggest that this compound has been specifically studied as a monomer for polymer synthesis or as an additive or precursor for coatings.

While fluorinated and nitro-substituted aromatic compounds are sometimes explored for their electronic properties in the context of organic electronics, there are no specific studies or patents that describe the use of this compound as an intermediate or component in the synthesis of materials for OLEDs.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. This property is of great interest in materials science for applications in sensors, bio-imaging, and displays. However, there is no published research or data to indicate that this compound or its direct derivatives have been investigated for or exhibit AIE properties.

Structure Activity Relationship Sar Studies of 2 Fluoro 4 Methyl 5 Nitrobenzamide Derivatives

Impact of Functional Group Substitutions on Chemical and Biological Interactions

The 2-fluoro-4-methyl-5-nitrobenzamide scaffold presents multiple sites for modification, each of which is expected to significantly influence the molecule's interactions with biological targets. The primary points for substitution are the benzamide (B126) nitrogen, the aromatic ring, and the existing functional groups (fluoro, methyl, and nitro groups).

Amide (CONH2) Group: The amide group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Substitution on the amide nitrogen (N-alkylation or N-arylation) would alter its hydrogen bonding capacity, lipophilicity, and steric profile. For instance, introducing small alkyl groups could enhance membrane permeability, while larger or polar substituents could be tailored to fit specific receptor pockets.

Fluoro Group (at C2): The fluorine atom at the ortho-position to the amide is a strong electron-withdrawing group and a weak hydrogen bond acceptor. Its presence significantly modulates the electronic properties of the aromatic ring and the acidity of the amide N-H protons. Replacing fluorine with other halogens (Cl, Br) would increase size and polarizability, potentially leading to different van der Waals or halogen bonding interactions with a target.

Nitro Group (at C5): The nitro group is a powerful electron-withdrawing group and a hydrogen bond acceptor. It significantly impacts the electron density of the aromatic ring and is often found in compounds with various biological activities. rasayanjournal.co.in Reduction of the nitro group to an amine is a common metabolic pathway and a key synthetic step, yielding an amino group that can be further functionalized to explore different chemical space and interactions.

Electronic and Steric Effects on Molecular Reactivity and Conformation

The interplay of electronic and steric effects is crucial in determining the reactivity and preferred conformation of this compound derivatives.

Electronic Effects: The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the ortho-fluoro and meta-nitro groups (relative to the amide). This electronic profile influences the pKa of the amide, the molecule's susceptibility to nucleophilic aromatic substitution, and its potential to engage in π-stacking or cation-π interactions with biological targets. The electron-donating methyl group partially counteracts this effect. Studies on related nitrobenzamides have shown that the electronic nature of substituents can be more influential on activity than their lipophilic character. rasayanjournal.co.in

Steric Effects: The ortho-fluoro group can induce a twist in the amide bond, influencing the molecule's three-dimensional shape. This conformational constraint can be crucial for pre-organizing the molecule for optimal binding with a receptor. The steric hindrance from the substituents at positions 2 and 4 can also direct the approach of interacting molecules and influence the regioselectivity of further chemical modifications. smolecule.com

Regiochemical Considerations in Structure-Activity Correlations

The specific placement of substituents on the aromatic ring is a key determinant of biological activity. In the case of this compound, the regiochemistry dictates the electronic and steric landscape of the molecule.

Moving the fluoro, methyl, or nitro groups to different positions on the ring would create a library of isomers, each with a unique pharmacological profile. For example, moving the nitro group to the ortho or para position relative to the amide would have a more pronounced electron-withdrawing effect on the amide functionality compared to its current meta position. Similarly, the position of the methyl group would alter the steric and electronic balance. SAR studies on other benzamide series have demonstrated that even a simple positional change of a substituent can lead to a dramatic shift in activity or selectivity. nih.gov

Quantitative Analysis of Structural Modifications on Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the correlation between a compound's physicochemical properties and its biological activity. nih.govlongdom.org While no specific QSAR models for this compound derivatives are publicly available, a hypothetical QSAR study would involve synthesizing a series of analogs and correlating their measured biological activity with calculated molecular descriptors.

Key descriptors would include:

Electronic Parameters: Hammett constants (σ) for ring substituents, dipole moment, and atomic charges to quantify the electronic influence on binding. rasayanjournal.co.in

Lipophilic Parameters: LogP or π values to model the compound's partitioning between aqueous and lipid environments, which is crucial for membrane permeability and hydrophobic interactions. rasayanjournal.co.in

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) to account for the size and shape of substituents and their impact on receptor fit.

A resulting QSAR equation might take the general form: log(1/C) = k1(σ) + k2(π) + k3(Es) + constant

Where 'C' is the concentration required for a specific biological effect. Such a model would allow for the rational design and prediction of the activity of new, unsynthesized derivatives. excli.de

Emerging Research Directions and Future Outlook

Innovations in Environmentally Benign Synthetic Methodologies

A significant thrust in modern organic synthesis is the development of "green" methodologies that minimize environmental impact. Research is increasingly focused on replacing hazardous reagents and harsh reaction conditions traditionally used in the synthesis of aromatic compounds. For precursors to and derivatives of 2-Fluoro-4-methyl-5-nitrobenzamide, this involves a shift away from toxic oxidants and polluting reducing agents.

Historically, the synthesis of related benzamides often involved toxic materials like chromium trioxide and the use of iron powder for reduction, which generates significant iron-based waste. researchgate.net Emerging research champions cleaner alternatives. For instance, the oxidation of the methyl group on the benzene (B151609) ring can be achieved using less toxic oxidants like potassium permanganate (B83412), often in the presence of a phase transfer catalyst to improve yields and reaction efficiency. researchgate.net Similarly, the reduction of the nitro group, a key transformation for this class of compounds, is increasingly performed via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C). researchgate.netgoogle.com This method is significantly cleaner, producing water as the primary byproduct instead of large quantities of metallic waste. google.com

Another area of innovation lies in the amide bond formation itself. Recent advancements include the use of reagents like Diethylaminosulfur trifluoride (DAST) for amide coupling. acs.org This approach allows for the direct synthesis of amides from carboxylic acids and amines under mild, ambient temperature conditions, often without the need for a base, which simplifies purification and reduces waste streams. acs.orgacs.org

| Methodological Step | Traditional Method | Emerging Benign Alternative | Environmental Advantage |

| Oxidation | Use of toxic heavy metals (e.g., Chromium trioxide) researchgate.net | Potassium permanganate (KMnO₄) with a phase transfer catalyst researchgate.net | Avoids highly toxic and carcinogenic chromium compounds. |

| Reduction | Iron powder in acidic conditions researchgate.net | Catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) researchgate.netgoogle.com | Reduces metallic waste and generates water as a byproduct. |

| Amidation | Use of coupling agents requiring harsh conditions and generating stoichiometric byproducts. | DAST-enabled synthesis at ambient temperature acs.orgacs.org | Milder conditions, base-free, cleaner reaction profile. |

Discovery of Novel Catalytic Systems for Transformations

Catalysis is at the heart of green chemistry, and the discovery of novel catalytic systems is a primary driver of innovation. For transformations involving this compound and its precursors, research is focused on enhancing the activity, selectivity, and reusability of catalysts.

The use of Palladium on carbon (Pd/C) for the hydrogenation of the nitro group is a well-established but continually optimized process. Research aims to improve catalyst longevity, reduce catalyst loading, and ensure high product yields and purity, with reported yields for the hydrogenation of a related nitrobenzamide reaching as high as 98%. researchgate.netgoogle.com Beyond hydrogenation, catalytic systems are being explored for other key reactions. Phase transfer catalysts, for example, are employed to facilitate the transport of reactants between different phases (e.g., solid and liquid) in oxidation reactions, thereby increasing reaction rates and efficiency under milder conditions. researchgate.net

Future research will likely explore the application of biocatalysis, where enzymes are used to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity under environmentally friendly aqueous conditions. Additionally, the development of nanocatalysts and single-atom catalysts could offer unprecedented activity and selectivity, further reducing the environmental footprint of synthetic sequences involving fluorinated nitrobenzamides.

| Catalytic System | Transformation | Purpose |

| Palladium on Carbon (Pd/C) | Hydrogenation of nitro group researchgate.netgoogle.com | Provides a clean and efficient method for creating the corresponding amino group, crucial for further synthesis. |

| Phase Transfer Catalyst | Oxidation of methyl group researchgate.net | Enhances reaction rates between reactants in different phases, allowing for the use of milder and less toxic oxidants. |

| Diethylaminosulfur trifluoride (DAST) | Amide formation acs.orgacs.org | Acts as a powerful activating agent for carboxylic acids, enabling direct amidation under ambient, base-free conditions. |

Advanced In Silico Approaches for Compound Design and Prediction

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. These approaches allow for the rapid screening of virtual compound libraries and the prediction of molecular properties, saving significant time and resources compared to traditional laboratory synthesis and testing. For derivatives of this compound, in silico methods are crucial for designing molecules with specific biological activities and predicting their behavior.

Techniques such as molecular docking are used to predict how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. tandfonline.comnih.govmdpi.com This is particularly relevant for designing enzyme inhibitors, a common application for this class of compounds. tandfonline.com Molecular dynamics (MD) simulations can then be used to model the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. tandfonline.comnih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate the drug-likeness of new molecular designs. nih.govnih.gov These models can forecast potential liabilities, such as toxicity or poor bioavailability, early in the design phase, allowing chemists to prioritize the synthesis of candidates with the highest probability of success.

| In Silico Method | Application in Compound Design | Predicted Parameters |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a biological target. tandfonline.comnih.gov | Binding energy (e.g., kcal/mol), binding pose, key intermolecular interactions (e.g., hydrogen bonds). |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the molecule and its target over time to assess the stability of the interaction. tandfonline.comnih.gov | Root Mean Square Deviation (RMSD), conformational changes, interaction stability. |

| ADMET Prediction | Assesses the pharmacokinetic and toxicological properties of a virtual compound. nih.govnih.gov | Solubility, absorption, metabolism, potential toxicity, adherence to drug-likeness rules (e.g., Lipinski's rule). |

Expansion of Applications in Niche and High-Technology Fields

While this compound serves as a valuable building block, future research is aimed at expanding its utility and that of its derivatives into niche and high-technology applications. The unique substitution pattern of the aromatic ring—containing fluoro, methyl, nitro, and amide groups—provides a versatile scaffold for creating complex, high-value molecules.

The primary high-technology field for such compounds is pharmaceuticals. The benzamide (B126) moiety is a common feature in many drugs, and the specific substitutions on this compound make it a key intermediate for certain classes of therapeutics. For example, related 2-fluoro-N-methylbenzamide structures are critical intermediates in the synthesis of potent kinase inhibitors used in targeted cancer therapy. google.com The 2-fluoro-4-nitrobenzonitrile, which can be synthesized from the corresponding benzamide, is an intermediate for tyrosine kinase inhibitors used to treat cancer and other diseases. google.com

Beyond oncology, the structural motifs present in this compound are of interest in the development of agents for other diseases. Fluorinated aromatic compounds are widely explored in medicinal chemistry for their ability to enhance metabolic stability and binding affinity. Future applications could emerge in areas such as agrochemicals, advanced materials, and molecular probes for chemical biology research, leveraging the compound's unique electronic and structural properties.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-methyl-5-nitrobenzamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves sequential nitration, fluorination, and amidation steps. For example:

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .

Fluorination : Employ nucleophilic fluorination (e.g., KF in DMF) at 80–100°C for regioselectivity .

Amidation : React the intermediate with methylamine in anhydrous THF under nitrogen, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 fluorinating agent:substrate) and inert conditions to prevent hydrolysis.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~-110 ppm for aromatic F) .

- HPLC-MS : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) and detects [M+H]⁺ at m/z 213 .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetry (~1520 cm⁻¹) .

Data interpretation must account for steric effects from the methyl group, which may split NMR signals.

Q. How can researchers design stability studies to assess the compound’s degradation under thermal and photolytic conditions?

- Methodological Answer : Use accelerated stability testing:

- Thermal : Incubate samples at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .

- Photolytic : Expose to UV light (ICH Q1B guidelines) and monitor nitro-to-amine reduction using TLC .

Control variables include solvent polarity (e.g., DMSO accelerates hydrolysis) and oxygen exclusion .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide regarding the nitro group’s electronic effects in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- Map electrostatic potential surfaces to predict nucleophilic attack sites (e.g., nitro group’s electron-withdrawing effect directs fluorination) .

- Calculate bond dissociation energies (BDEs) to explain thermal stability (e.g., C-NO₂ BDE ~250 kJ/mol) .

Validate computational results with experimental Hammett substituent constants (σₚ for NO₂ ≈ 1.27) .

Q. How can contradictory solubility data from different solvent systems be resolved using Hansen solubility parameters (HSPs)?

- Methodological Answer :

- Determine HSPs for this compound (δD ≈ 18.5 MPa¹/², δP ≈ 12.3 MPa¹/², δH ≈ 6.8 MPa¹/²) via solubility tests in 10+ solvents .

- Plot Hansen spheres to identify outliers (e.g., DMF may show higher solubility due to δP alignment).

- Use membrane separation technologies (e.g., nanofiltration) to isolate polymorphic forms affecting solubility .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should positive controls be selected?

- Methodological Answer :

- Antimicrobial assays : Use microdilution broth methods (MIC determination) against S. aureus, with ciprofloxacin as a positive control .

- Enzyme inhibition : Screen against COX-2 via ELISA, using celecoxib for baseline activity .

- Cytotoxicity : MTT assay on HEK293 cells, normalized to cisplatin IC₅₀ values .

Ensure controls match the compound’s chemical class (e.g., nitroaromatics) to account for redox interference.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported fluorination efficiencies for similar nitrobenzamide derivatives?

- Methodological Answer :

- Compare reaction matrices: Lab-scale fluorination (e.g., KF/DMF) vs. industrial methods (e.g., gas-phase F₂) may yield 10–15% efficiency differences .

- Characterize byproducts (e.g., di-fluorinated isomers) via GC-MS to identify competing pathways .

- Apply Response Surface Methodology (RSM) to optimize temperature (80–120°C) and catalyst loading (5–10 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.